2-Hydroxy-4-methoxy-6-methylbenzaldehyde

Description

Chemical Structure and Nomenclature within Substituted Benzene (B151609) Derivatives

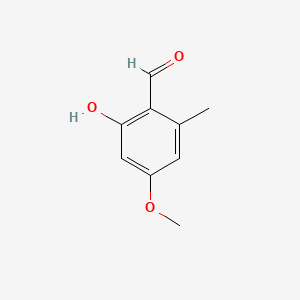

The structure of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde is defined by a central benzene ring with four different functional groups attached. The parent structure is benzaldehyde (B42025), which consists of a benzene ring with a formyl (-CHO) group.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted benzene derivatives, the carbon atom of the formyl group is designated as position 1 on the aromatic ring. The remaining substituents are then assigned the lowest possible numerical locants. Following this principle, the substituents for the compound are:

A hydroxyl (-OH) group at position 2.

A methoxy (B1213986) (-OCH₃) group at position 4.

A methyl (-CH₃) group at position 6.

This numbering scheme (1, 2, 4, 6) is prioritized over other possibilities, such as numbering in the opposite direction, as it gives the substituents the lowest set of locants. The name is constructed by listing the substituents alphabetically (hydroxy, methoxy, methyl) followed by the parent name, "benzaldehyde." This systematic approach ensures an unambiguous identification of the compound's structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 34883-08-4 | sigmaaldrich.com |

| Molecular Formula | C₉H₁₀O₃ | sigmaaldrich.com |

| Molar Mass | 166.17 g/mol | nih.gov |

| Physical Form | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

Research Trajectory and Scholarly Significance of the Compound

The research history of this compound is notably sparse compared to its isomers, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) (an isomer of vanillin) and its structural precursor, atranol (2,6-dihydroxy-4-methylbenzaldehyde). The majority of academic interest in this structural family has concentrated on these related molecules.

Atranol is a naturally occurring phenolic aldehyde found in lichens, particularly oakmoss, and is a known component in the fragrance industry. mdpi.commdpi.com However, atranol is also recognized as a contact allergen. mdpi.com this compound can be viewed as a mono-methylated derivative of atranol. Synthetic modification of natural compounds is a common strategy to alter their properties, suggesting that the study of this methylated version could be relevant for applications where the properties of atranol are desirable but its allergenic nature is problematic.

Overview of Current Research Gaps and Future Directions for this compound Studies

The most significant research gap concerning this compound is the comprehensive evaluation of its biological activities and potential applications. This stands in stark contrast to the extensive body of research on related isomers.

Identified Research Gaps:

Biological Activity: There is a lack of systematic investigation into the potential antimicrobial, antifungal, antioxidant, or anti-inflammatory properties of this specific compound. Its isomer, 2-hydroxy-4-methoxybenzaldehyde, is known to possess significant antifungal and antibacterial properties. nih.govfrontiersin.orgfrontiersin.org

Pharmacological Potential: While many benzaldehyde derivatives are explored as scaffolds for drug discovery, the therapeutic potential of this compound remains almost entirely unexplored. mdpi.com

Material Science Applications: The utility of this compound as a monomer or precursor for the synthesis of novel polymers or functional materials has not been investigated.

Comparative Studies: Direct comparative studies are needed to understand how the presence of the methyl group at the 6-position influences the chemical and biological properties relative to the more well-known 2-hydroxy-4-methoxybenzaldehyde.

Future Research Directions: Based on these gaps, several promising avenues for future research can be proposed:

Screening for Bioactivity: A primary focus should be to screen the compound for a range of biological activities, particularly antifungal and antibacterial effects, to determine if it shares the properties of its well-studied isomer.

Synthetic Chemistry: Research into its use as a versatile intermediate for synthesizing novel heterocyclic compounds or other complex organic molecules could unlock new applications. The development of green and efficient synthetic routes for the compound itself is also a relevant goal in modern chemistry. ekb.eg

Fragrance and Flavor Chemistry: Given its structural relationship to atranol, a component of oakmoss absolute, investigation into its olfactory properties and potential use in the fragrance industry is warranted. mdpi.com It may offer a different aromatic profile or a modified allergenic potential.

Computational Studies: Theoretical and computational studies could predict the molecule's reactivity, potential biological targets, and physical properties, helping to guide and streamline future experimental research.

Properties

IUPAC Name |

2-hydroxy-4-methoxy-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(12-2)4-9(11)8(6)5-10/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWVXCBZZYBRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34883-08-4 | |

| Record name | 2-hydroxy-4-methoxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Hydroxy 4 Methoxy 6 Methylbenzaldehyde

De Novo Synthetic Approaches to the Core Benzene (B151609) Skeleton

De novo strategies focus on building the fully substituted aromatic ring from simpler precursors. These methods offer flexibility in introducing the desired substituents at specific positions through regiocontrolled reactions.

Regioselective Functionalization Strategies for Aromatic Aldehyde Synthesis

The introduction of the aldehyde (formyl) group onto an aromatic ring is a critical step in the synthesis of benzaldehydes. Several classic and modern formylation methods allow for regioselective synthesis, guided by the electronic effects of the substituents already present on the ring.

For electron-rich aromatic compounds like phenols and phenolic ethers, electrophilic aromatic substitution reactions are particularly effective. cambridge.orgwikipedia.org Two prominent methods are the Gattermann and Vilsmeier-Haack reactions.

Gattermann Reaction : This reaction introduces a formyl group onto activated aromatic rings. wikipedia.org In its classic form, it uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.org A common modification, which avoids the highly toxic gaseous HCN, uses zinc cyanide (Zn(CN)₂) and HCl. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. For a precursor like orcinol (B57675) monomethyl ether (3-methoxy-5-methylphenol), the hydroxyl and methoxy (B1213986) groups are ortho-, para-directing. The formylation is expected to occur at the positions activated by these groups, leading to the desired substitution pattern.

Vilsmeier-Haack Reaction : This is another widely used method for formylating electron-rich arenes. wikipedia.orgorganic-chemistry.org The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.orgwikipedia.org This electrophile then attacks the activated aromatic ring. wikipedia.org The reaction is effective for phenols and anilines. wikipedia.org For instance, the formylation of orcinol with DMF and POCl₃ is a known route to produce 2,4-dihydroxy-6-methylbenzaldehyde (B1215936). chemicalbook.com

The regioselectivity of these reactions is dictated by the directing effects of the substituents on the aromatic precursor. In a molecule like 3-methoxy-5-methylphenol (B15851), both the -OH and -OCH₃ groups activate the ring towards electrophilic attack and direct incoming electrophiles to their ortho and para positions. The steric hindrance from the methyl group also plays a role in favoring substitution at less hindered positions.

Directed Ortho-Metallation (DoM) and Related Methodologies in Substituted Phenols

Directed Ortho-Metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wku.edu The strategy relies on the use of a Directed Metalation Group (DMG), which coordinates to an organolithium base (like n-BuLi or s-BuLi) and directs deprotonation at an adjacent ortho position. uwindsor.canih.gov This generates a stabilized aryllithium intermediate that can then react with various electrophiles to introduce a wide range of functional groups with high regiocontrol. cdnsciencepub.com

Phenols and their derivatives are excellent substrates for DoM strategies. wku.edu While the acidic proton of a free hydroxyl group would be quenched by the organolithium base, the resulting lithiated phenoxide is a poor DMG. Therefore, the hydroxyl group is typically protected with a group that can serve as an effective DMG. One of the most powerful DMGs is the O-carbamate group (e.g., -OCONEt₂). nih.govacs.org

A synthetic sequence utilizing DoM for a substituted phenol (B47542) could involve:

Protection of the phenol as an O-aryl carbamate (B1207046).

Ortho-lithiation using a strong base like s-BuLi in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). cdnsciencepub.com

Quenching the resulting aryllithium species with an appropriate electrophile. To introduce the aldehyde group, DMF is a common formylating agent.

Removal of the carbamate directing group to reveal the free phenol.

This methodology provides a highly predictable way to build up the substitution pattern on the aromatic ring, overcoming the regioselectivity challenges sometimes encountered with classical electrophilic aromatic substitution. wku.edu

Multi-Step Convergent Synthesis from Simple Aromatic Precursors

A convergent synthesis builds complex molecules by joining together smaller, pre-functionalized fragments. For 2-hydroxy-4-methoxy-6-methylbenzaldehyde, a practical multi-step synthesis can be designed starting from the simple and commercially available precursor, orcinol (5-methylresorcinol).

A common pathway involves the initial formylation of orcinol to produce 2,4-dihydroxy-6-methylbenzaldehyde, a key intermediate also known as atranol. mdpi.com This transformation can be achieved using the Gattermann reaction or the Vilsmeier-Haack reaction. chemicalbook.com

Table 1: Synthesis of 2,4-dihydroxy-6-methylbenzaldehyde from Orcinol

| Reaction | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, N,N-dimethylformamide (DMF) | 0 °C to room temperature | 82.0% | chemicalbook.com |

| Gattermann Reaction | Zn(CN)₂, Ether, HCl gas | Reaction followed by heating in water to 100 °C | 76% | chemicalbook.com |

Once the intermediate 2,4-dihydroxy-6-methylbenzaldehyde is obtained, the final step is the selective methylation of the hydroxyl group at the C-4 position to yield the target product. This step is discussed in detail in the modular synthesis section.

Modular Synthesis via Precursor Modification

Modular synthesis involves the late-stage functionalization of a precursor that already contains the core benzaldehyde (B42025) structure. This approach is highly efficient if a suitable precursor, such as a dihydroxy-methylbenzaldehyde, is readily available.

Methylation Reactions of Hydroxy-Methylbenzaldehyde Precursors

The target molecule can be synthesized by selective methylation of 2,4-dihydroxy-6-methylbenzaldehyde. The key to this approach is achieving regioselectivity, methylating only the hydroxyl group at the C-4 position while leaving the C-2 hydroxyl group untouched.

This selectivity is possible due to the formation of a strong intramolecular hydrogen bond between the C-2 hydroxyl proton and the adjacent carbonyl oxygen of the aldehyde group. This hydrogen bond decreases the acidity and nucleophilicity of the C-2 hydroxyl group, making it less reactive towards alkylating agents compared to the C-4 hydroxyl group. mdpi.com

Selective Etherification Strategies to Incorporate Methoxy Moieties

The selective etherification of the 4-hydroxyl group is typically carried out using a methylating agent such as dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a mild base. chemicalbook.com The base, commonly potassium carbonate (K₂CO₃), is strong enough to deprotonate the more acidic 4-hydroxyl group but not the hydrogen-bonded 2-hydroxyl group.

A well-documented analogy is the synthesis of 2-hydroxy-4-methoxybenzaldehyde (B30951) from 2,4-dihydroxybenzaldehyde. This reaction provides a clear blueprint for the selective methylation required to synthesize the target compound.

Table 2: Selective Methylation of 2,4-dihydroxybenzaldehyde

| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-dihydroxybenzaldehyde | Dimethyl sulfate, K₂CO₃ | Acetone | Reflux for 6 hours | 2-hydroxy-4-methoxybenzaldehyde | 86.3% | chemicalbook.com |

By applying these conditions to the 2,4-dihydroxy-6-methylbenzaldehyde precursor, a highly efficient and selective synthesis of this compound can be achieved. This modular approach, starting from a readily synthesized intermediate, represents a practical and high-yielding route to the final product.

Introduction of the Aldehyde Functional Group in Activated Aromatic Systems (e.g., Reimer-Tiemann type reactions for ortho-formylation)

The introduction of a formyl group (–CHO) onto an aromatic ring, a process known as formylation, is a fundamental transformation in organic synthesis. For aromatic systems that are "activated" by electron-donating substituents, such as hydroxyl (–OH) and methoxy (–OCH₃) groups, specific methods can be employed that take advantage of the ring's enhanced nucleophilicity. Among the most classic and effective of these is the Reimer-Tiemann reaction, which facilitates the selective formylation at the ortho position relative to a hydroxyl group. byjus.comallen.in

The synthesis of this compound from its precursor, 3-methoxy-5-methylphenol, is an illustrative example. The aromatic ring of 3-methoxy-5-methylphenol is highly activated due to the strong electron-donating effects of the hydroxyl group and, to a lesser extent, the methoxy and methyl groups. This heightened electron density makes the ring particularly susceptible to attack by weak electrophiles, which is a key feature of the Reimer-Tiemann reaction.

The Reimer-Tiemann Reaction Mechanism

First reported by Karl Reimer and Ferdinand Tiemann, this reaction converts phenols into ortho-hydroxybenzaldehydes using chloroform (B151607) (CHCl₃) in the presence of a strong base, followed by an acidic workup. byjus.comallen.inwikipedia.org The reaction proceeds through a unique mechanism involving a carbene intermediate.

The mechanism can be detailed in the following steps:

Formation of Dichlorocarbene (B158193) : The reaction is initiated by the deprotonation of chloroform by a strong base, typically an aqueous hydroxide (B78521) solution (e.g., NaOH). youtube.com This generates a trichlorocarbanion (⁻CCl₃), which is unstable and rapidly undergoes alpha-elimination, losing a chloride ion to form the highly reactive and electron-deficient electrophile, dichlorocarbene (:CCl₂). byjus.comlscollege.ac.in

Formation of the Phenoxide Ion : Concurrently, the basic hydroxide deprotonates the phenolic hydroxyl group of the substrate, 3-methoxy-5-methylphenol. This creates a phenoxide ion. wikipedia.org The negative charge on the oxygen atom is delocalized into the aromatic ring through resonance, significantly increasing the ring's nucleophilicity and making it highly reactive towards electrophiles. lscollege.ac.in

Electrophilic Attack and Intermediate Formation : The electron-rich phenoxide ion attacks the electron-deficient dichlorocarbene. lscollege.ac.in This electrophilic aromatic substitution is highly selective for the ortho position relative to the hydroxyl group. wikipedia.orglscollege.ac.in The interaction between the electron-rich phenoxide and the carbene favors this regioselectivity. wikipedia.org The attack results in the formation of an intermediate dichloromethyl-substituted phenol. wikipedia.org

Hydrolysis to the Aldehyde : The intermediate is then hydrolyzed under the basic reaction conditions. The two chlorine atoms on the attached carbon are replaced by hydroxyl groups, forming an unstable gem-diol, which readily loses a molecule of water to yield the final aldehyde product, this compound. wikipedia.org

Detailed Research Findings and Reaction Conditions

The practical execution of the Reimer-Tiemann reaction requires specific conditions to manage the reactants and optimize the yield.

Biphasic System : Since hydroxides are poorly soluble in chloroform, the reaction is typically conducted in a biphasic solvent system, consisting of an aqueous hydroxide solution and an organic phase containing the chloroform and the phenolic substrate. wikipedia.orglscollege.ac.in

Phase Transfer : To facilitate the reaction between the separated reagents, methods such as rapid mechanical stirring, the use of phase-transfer catalysts, or an emulsifying agent are necessary. byjus.comlscollege.ac.in

Thermal Profile : The reaction generally requires initial heating to commence; however, once initiated, it can be highly exothermic and may necessitate cooling to prevent thermal runaway. byjus.comlscollege.ac.in

Research into analogous synthetic routes provides valuable data on reaction efficiency. A study on the Reimer-Tiemann formylation of resorcinol (B1680541) monomethyl ether, a structurally similar precursor, to produce 2-hydroxy-4-methoxybenzaldehyde demonstrated the influence of additives on product yield.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Substrate | Phenolic Compound (e.g., 3-methoxy-5-methylphenol) | byjus.comwikipedia.org |

| Formylating Agent | Chloroform (CHCl₃) | byjus.comallen.in |

| Base | Aqueous Alkali Metal Hydroxide (e.g., NaOH, KOH) | youtube.com |

| Solvent System | Biphasic (Aqueous/Organic) | wikipedia.orglscollege.ac.in |

| Temperature | Elevated, often 60-70°C, with potential for exothermic runaway | lscollege.ac.ingoogle.comresearchgate.net |

| Additives | Phase-transfer catalysts or emulsifying agents may be used | lscollege.ac.in |

| Substrate | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Resorcinol Monomethyl Ether | Reimer-Tiemann Reaction (Control) | 2-hydroxy-4-methoxybenzaldehyde | 35.2% |

| Resorcinol Monomethyl Ether | Reimer-Tiemann Reaction with 0.2 equivalent of β-cyclodextrin | 2-hydroxy-4-methoxybenzaldehyde | 43.9% |

The findings indicate that the inclusion of β-cyclodextrin as a phase-transfer catalyst can marginally increase the yield of the desired product. cftri.res.in This is attributed to the specific orientation of the substrate within the cyclodextrin (B1172386) cavity, which facilitates the attack of the dichlorocarbene at the electron-rich ortho position. cftri.res.in Such optimization studies are crucial for developing more efficient synthetic methodologies.

Chemical Transformations and Reaction Pathways of 2 Hydroxy 4 Methoxy 6 Methylbenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aromatic Core

The aromatic ring of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde is substituted with groups that significantly influence its reactivity towards electrophilic aromatic substitution (EAS). The hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups are all electron-donating, thereby activating the ring and making it more nucleophilic than benzene (B151609) itself. utdallas.edu Conversely, the aldehyde (-CHO) group is electron-withdrawing and deactivates the ring. utdallas.edu

The directing effects of these substituents determine the position of substitution for incoming electrophiles.

Hydroxyl (-OH) group (at C2): A strongly activating ortho-, para-director. It directs electrophiles to positions 3 (ortho) and 6 (para, blocked by the methyl group).

Methoxy (-OCH₃) group (at C4): A strongly activating ortho-, para-director. It directs electrophiles to positions 3 and 5 (ortho) and position 1 (para, blocked by the aldehyde group).

Methyl (-CH₃) group (at C6): A weakly activating ortho-, para-director. It directs electrophiles to positions 5 (ortho) and 3 (para).

Aldehyde (-CHO) group (at C1): A deactivating meta-director. It directs electrophiles to positions 3 and 5 (meta).

The cumulative effect of these substituents strongly favors electrophilic attack at the C3 and C5 positions, which are activated by all three electron-donating groups. The high electron density of the ring suggests a high reactivity in EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions, which proceed via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex). libretexts.orglibretexts.orgmasterorganicchemistry.com

Nucleophilic aromatic substitution (NAS) on the core is generally unfavorable due to the high electron density conferred by the activating groups. NAS typically requires the presence of powerful electron-withdrawing groups and a good leaving group, conditions not met in this molecule. mdpi.com

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is a primary site for a variety of chemical transformations, including condensations, reductions, and oxidations.

A condensation reaction is a process where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. wikipedia.orgchemistrytalk.orglibretexts.org this compound readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. orientjchem.org This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

These Schiff bases are of significant interest in coordination chemistry as they can act as ligands to form metal complexes. mdpi.com For example, o-hydroxy Schiff bases have been prepared by reacting 2-hydroxy-4-methoxybenzaldehyde (B30951) with compounds like isonicotinic acid hydrazide and nicotinic acid hydrazide. researchgate.net The resulting structures are often stabilized by intramolecular hydrogen bonding between the phenolic hydrogen and the imine nitrogen. researchgate.netnih.gov

| Reactant (Amine) | Product (Schiff Base) | Reference |

|---|---|---|

| Isonicotinic acid hydrazide | N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide | researchgate.net |

| Nicotinic acid hydrazide | N'-[(Z)-(2-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide | researchgate.net |

| 4-Aminobenzoic acid ethyl ester | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate | mdpi.com |

The aldehyde group can be selectively reduced to a primary alcohol or completely reduced to a methyl group (a hydrocarbon).

Reduction to Alcohol: Treatment with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the aldehyde to the corresponding primary alcohol, 2-(hydroxymethyl)-5-methoxy-3-methylphenol. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Reduction to Hydrocarbon: For complete reduction to a hydrocarbon (deoxygenation), more vigorous methods are required. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) can be employed to convert the aldehyde group into a methyl group, yielding 2-hydroxy-4-methoxy-1,6-dimethylbenzene.

Aldehydes are readily oxidized to form carboxylic acids. This transformation can be achieved using a variety of common oxidizing agents. byjus.comlearncbse.in For instance, reacting this compound with reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or silver oxide (Ag₂O) in Tollens' reagent would yield 2-hydroxy-4-methoxy-6-methylbenzoic acid. The oxidation with KMnO₄ involves the formation of a permanganate ester intermediate. researchgate.net

Transformations at the Hydroxyl and Methoxy Substituents

The phenolic hydroxyl and ether-linked methoxy groups also possess distinct reactivities.

Hydroxyl Group Reactions: The phenolic -OH group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in reactions such as the Williamson ether synthesis (reaction with an alkyl halide to form a new ether) or esterification (reaction with an acyl chloride or anhydride (B1165640) to form an ester).

Methoxy Group Reactions: The methoxy group is an ether, which is generally unreactive. However, under harsh conditions, such as heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether linkage can be cleaved. This reaction would convert the methoxy group into a second hydroxyl group, yielding a dihydroxy-methylbenzaldehyde derivative.

Investigations into Thermochemical Decomposition Pathways (insights from 2-hydroxy-6-methylbenzaldehyde (B95053) studies)

Understanding the thermal decomposition of this compound can be informed by studies on structurally similar compounds. Research on the fast pyrolysis of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), an isomer, provides valuable mechanistic insights. frontiersin.org

In such systems, the initial decomposition steps typically involve the homolytic cleavage of the weakest bonds. Based on bond dissociation energies (BDEs), the O–CH₃ bond of the methoxy group is a likely candidate for initial fission, which would produce a methyl radical and a phenoxy radical. frontiersin.org Another competitive pathway is the cleavage of the aldehydic C-H bond. frontiersin.org Thermal decomposition of the related 2-hydroxy-4-methylbenzaldehyde (B1293496) is known to produce irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂). fishersci.com

Therefore, for this compound, the primary thermochemical decomposition pathways are expected to be initiated by:

O–CH₃ bond homolysis: Cleavage of the methoxy ether bond.

C–H bond homolysis: Cleavage of the aldehyde C-H bond.

Subsequent reactions of the resulting radical intermediates would lead to a complex mixture of smaller phenolic compounds, gases like CO and CO₂, and other fragmentation products.

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Aromatic Core | Electrophilic Aromatic Substitution | Br₂, FeBr₃ (Halogenation); HNO₃, H₂SO₄ (Nitration) | Substituted Aromatic Ring |

| Aldehyde | Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Aldehyde | Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Aldehyde | Reduction | Zn(Hg), HCl (Clemmensen) | Hydrocarbon (Methyl group) |

| Aldehyde | Oxidation | KMnO₄ or Tollens' Reagent | Carboxylic Acid |

| Hydroxyl | Etherification | Base, Alkyl Halide (R-X) | Ether |

| Methoxy | Ether Cleavage | HBr or HI (strong acid) | Phenol (B47542) |

Comprehensive Spectroscopic and Structural Characterization of 2 Hydroxy 4 Methoxy 6 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. Through various NMR experiments, it is possible to identify the carbon-hydrogen framework and the connectivity of atoms within the molecule.

High-resolution proton (¹H) NMR spectroscopy would provide crucial information about the chemical environment of the hydrogen atoms in 2-hydroxy-4-methoxy-6-methylbenzaldehyde. The analysis would focus on identifying the chemical shifts (δ) of the aldehyde proton, the aromatic protons, the methoxy (B1213986) protons, and the methyl protons. The integration of the signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, thus establishing their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | 1H |

| Aromatic (Ar-H) | 6.0 - 7.5 | Doublet, Singlet | 2H |

| Methoxy (-OCH₃) | 3.5 - 4.0 | Singlet | 3H |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | 3H |

Note: This table is predictive and not based on experimental data for the specified compound.

Carbon-13 (¹³C) NMR spectroscopy would be used to identify all the unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the methyl carbon would be determined.

To further differentiate between the types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons), a Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be performed. This would provide a more detailed picture of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT Information |

|---|---|---|

| Carbonyl (C=O) | 190 - 200 | C |

| Aromatic (C-O) | 150 - 170 | C |

| Aromatic (C-H) | 100 - 140 | CH |

| Aromatic (C-C) | 110 - 150 | C |

| Methoxy (-OCH₃) | 55 - 65 | CH₃ |

Note: This table is predictive and not based on experimental data for the specified compound.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) would be used to identify proton-proton couplings, confirming the relationships between adjacent protons in the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure by connecting different fragments. columbia.edu

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Additionally, the fragmentation pattern, which results from the breakdown of the molecular ion, would provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular formula of the compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula of C9H10O3.

Due to the lack of specific published research data for "this compound," it is not possible to provide a comprehensive and scientifically accurate article that adheres to the detailed spectroscopic and crystallographic outline requested.

Extensive searches for experimental data on this specific compound (CAS Number 34883-08-4) did not yield the necessary information for the following sections:

X-ray Crystallography:There are no published crystal structures for this compound, which is essential for determining crystal packing, unit cell parameters, and analyzing intermolecular interactions.

While general principles of spectroscopy and crystallography for benzaldehyde (B42025) derivatives are well-established, applying them to this specific molecule without experimental data would be speculative and would not meet the requirement for a scientifically accurate and thorough article based on research findings.

It is important to note that a closely related compound, 2-Hydroxy-4-methoxybenzaldehyde (B30951) (without the 6-methyl group), has been extensively studied. A wealth of data, including FT-IR, UV-Vis, and a complete single-crystal X-ray structure, is available for this analogue. However, generating content on this different compound would violate the explicit instructions to focus solely on "this compound."

Therefore, the requested article cannot be generated at this time.

Hirshfeld Surface Analysis for Intermolecular Contacts (insights from related compounds)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org By mapping properties onto a surface defined by the electron distribution of a molecule, it provides a detailed picture of how molecules interact with their neighbors. mdpi.com For this compound, while a specific crystal structure and corresponding Hirshfeld analysis may not be readily available in the literature, significant insights can be drawn from studies on structurally related multi-substituted benzaldehyde derivatives and other aromatic compounds. rsc.orgnortheastern.edu

The analysis generates a three-dimensional surface around a molecule, which can be color-coded based on various properties. scirp.org A key property is the normalized contact distance (d_norm), which highlights regions of intermolecular contact. nih.gov Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts and white areas denote contacts at the van der Waals separation distance. scirp.orgnih.gov

In crystals of related benzaldehyde derivatives, the supramolecular architecture is typically governed by a combination of weak intermolecular interactions. rsc.orgnortheastern.edu Common interactions identified through Hirshfeld analysis include:

C–H···O Hydrogen Bonds: The carbonyl group and methoxy group are effective hydrogen bond acceptors, frequently participating in C–H···O interactions that link molecules into dimers or more complex networks. rsc.orgnortheastern.edu

π–π Stacking: The aromatic nature of the benzene (B151609) ring facilitates π–π stacking interactions, which are crucial for the stabilization of the crystal structure. researchgate.netacs.org The shape index plot, another feature of Hirshfeld analysis, is particularly useful for identifying these interactions, showing characteristic triangular patterns. acs.org

C–H···π Interactions: Hydrogen atoms can interact with the electron cloud of the aromatic ring, further stabilizing the molecular assembly. rsc.org

O···H Contacts: Besides C-H···O bonds, other O···H interactions contribute significantly to the crystal packing, often appearing as distinct "wings" or spikes in the 2D fingerprint plots. nih.gov

Studies on various substituted aromatic and benzaldehyde compounds reveal the percentage contributions of different intermolecular contacts to the Hirshfeld surface. These findings provide a strong basis for predicting the interaction landscape of this compound.

| Intermolecular Contact Type | Typical Percentage Contribution to Hirshfeld Surface (in related compounds) | Significance |

|---|---|---|

| H···H | ~40-55% nih.govscienceopen.com | Represents the largest contribution, primarily van der Waals forces. |

| C···H/H···C | ~15-25% nih.govscienceopen.com | Indicates C–H···π interactions and general van der Waals contacts. |

| O···H/H···O | ~8-28% nih.govnih.gov | Highlights the presence of conventional and unconventional hydrogen bonds. |

| C···C | ~3-11% nih.govrsc.org | Suggests the presence of π–π stacking interactions. |

Other Advanced Spectroscopic and Analytical Techniques

Beyond standard spectroscopic methods like NMR and mass spectrometry, a range of advanced techniques can be employed to provide a more profound understanding of the structural, electronic, and dynamic properties of this compound. These methods offer higher resolution, sensitivity to specific interactions, and the ability to probe molecular behavior on ultrafast timescales.

High-Resolution Fourier-Transform Infrared (FTIR) Spectroscopy: While conventional IR spectroscopy provides valuable information about functional groups, high-resolution FTIR, particularly when coupled with synchrotron sources, can resolve the rotational structure of vibrational bands. rsc.org For a molecule like this compound, this could yield precise information on the rotational barriers of the methyl and aldehyde groups, offering deep insights into its conformational landscape. rsc.org

Two-Dimensional Infrared (2D IR) Spectroscopy: This technique provides information on the coupling and dynamics of vibrational modes. semi.ac.cn By applying a series of ultrafast infrared pulses, 2D IR spectroscopy can reveal correlations between different molecular vibrations, which is useful for studying intramolecular and intermolecular hydrogen bonding dynamics involving the hydroxyl and carbonyl groups.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful technique for obtaining the vibrational spectra of molecules at very low concentrations. semi.ac.cn By adsorbing the analyte onto a roughened metal surface (typically silver or gold), the Raman signal can be enhanced by many orders of magnitude. This could be applied to study the interaction of this compound with surfaces, which is relevant in fields like catalysis and materials science.

Sum-Frequency-Generation (SFG) Vibrational Spectroscopy: SFG is a surface-specific technique that provides vibrational spectra of molecules at interfaces. semi.ac.cn It is particularly useful for probing the orientation and ordering of molecules. This technique could be used to study the behavior of this compound at a liquid-air or solid-liquid interface, providing information on how the molecule orients itself due to its polar functional groups.

Computational Chemistry: Methods like Density Functional Theory (DFT) are increasingly used alongside experimental spectroscopy. researchgate.net DFT calculations can predict vibrational frequencies, NMR chemical shifts, and electronic transitions. Crucially, they can also be used to calculate interaction energies for different molecular pairs, quantifying the strength of intermolecular forces like hydrogen bonds and π–π stacking, which complements the qualitative picture provided by Hirshfeld analysis. rsc.orgnortheastern.edu

| Technique | Information Provided | Potential Application for this compound |

|---|---|---|

| High-Resolution FTIR | Precise rotational constants and barriers to internal rotation. rsc.org | Determine conformational preferences and rotational dynamics of -CHO, -OCH3, and -CH3 groups. |

| 2D IR Spectroscopy | Vibrational coupling, energy transfer dynamics, and structural fluctuations on a picosecond timescale. semi.ac.cn | Probe the dynamics of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational spectrum of molecules at very low concentrations on metal surfaces. semi.ac.cn | Study its adsorption and interaction with metallic nanoparticles or surfaces. |

| Sum-Frequency-Generation (SFG) Spectroscopy | Vibrational spectra and molecular orientation specifically at interfaces. semi.ac.cn | Characterize the orientation of the molecule at air-water or other interfaces. |

| Density Functional Theory (DFT) | Optimized geometry, spectroscopic properties (IR, NMR), and intermolecular interaction energies. researchgate.net | Correlate experimental spectra with theoretical models and quantify intermolecular forces. |

Advanced Computational and Theoretical Chemistry Studies of 2 Hydroxy 4 Methoxy 6 Methylbenzaldehyde

Quantum Chemical Calculations for Molecular Properties and Reactivity

Thorough searches for scholarly articles detailing quantum chemical calculations for 2-Hydroxy-4-methoxy-6-methylbenzaldehyde did not yield specific data for the following areas:

Reaction Mechanism and Pathway Investigations

No computational studies investigating the reaction mechanisms or pathways involving this compound were found. Such research would provide a molecular-level understanding of its chemical transformations.

Potential Energy Surface (PES) Mapping of Key Chemical Transformations

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES allows for the exploration of various chemical transformations, such as conformational changes and reaction pathways. For substituted benzaldehydes, the PES is particularly useful for understanding processes like intramolecular proton transfer and the rotational barriers of substituents.

Theoretical calculations on related molecules, such as o-hydroxybenzaldehyde, have shown that the energy minimum on the first excited state (S1) can be significantly displaced from that of the ground state (S0), indicating substantial geometric changes upon excitation. researchgate.net This is often associated with processes like excited-state intramolecular proton transfer (ESIPT). For this compound, the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is expected to play a crucial role in defining the ground and excited state PES.

Key transformations that could be mapped for this molecule include:

Rotation of the aldehyde group: The energy barrier for the rotation of the -CHO group relative to the aromatic ring.

Rotation of the methoxy (B1213986) group: The energetics of the rotation of the -OCH3 group.

Rotation of the methyl group: The potential energy barrier for the rotation of the -CH3 group.

Intramolecular Proton Transfer: The pathway and energy barrier for the transfer of the hydroxyl proton to the carbonyl oxygen, particularly in the excited state.

These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the energy at numerous points on the PES, thereby identifying stable isomers, transition states, and the minimum energy paths connecting them.

Calculation of Bond Dissociation Energies (BDEs)

Bond dissociation energy (BDE) is a critical thermochemical parameter that quantifies the strength of a chemical bond. It is the enthalpy change required to homolytically cleave a bond, forming two radical species. Accurate BDE values are essential for understanding reaction mechanisms, thermal stability, and antioxidant activity.

For this compound, the presence of the electron-donating methoxy group at the para-position to the hydroxyl group is expected to influence the BDEs. Specifically, it would likely lower the O-H bond dissociation energy, potentially enhancing its antioxidant capacity compared to unsubstituted analogs. The BDEs of key bonds are of particular interest:

O-H bond: Crucial for understanding antioxidant activity via hydrogen atom transfer.

Formyl C-H bond: Important for pyrolysis and oxidation reactions. researchgate.net

| Bond | Calculated BDE (kcal/mol) | Implication |

|---|---|---|

| Formyl C-H | 92.22 | Favored site for initial dehydrogenation in reaction pathways. |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions in Various Phases

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed picture of the dynamic behavior and intermolecular interactions of a compound in different phases (gas, liquid, solid).

For this compound, MD simulations could elucidate:

Solvation structure: How solvent molecules arrange around the solute in different solvents.

Hydrogen bonding dynamics: The formation and breaking of intra- and intermolecular hydrogen bonds.

Conformational dynamics: The transitions between different rotational isomers in solution.

Crystal packing and lattice dynamics: In the solid state, MD can explore the stability of the crystal structure and the nature of intermolecular interactions, such as C-H···O hydrogen bonds and π–π stacking. nih.govrsc.org

Studies on related methoxybenzaldehydes in the solid state have utilized a combination of inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations to assess their dynamics. These studies have investigated the torsional potential barriers for the methyl groups and the influence of intermolecular forces on these dynamics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their observed properties or activities. These models are often expressed as mathematical equations.

For this compound, QSPR models could be developed to predict a variety of properties, including:

Antioxidant activity: Correlating structural descriptors with experimentally measured antioxidant capacities. Studies on other phenolic compounds have shown that quantum chemical descriptors, such as Mulliken charges and the nature of substituents (electron-donating or withdrawing), are crucial in determining their ability to scavenge free radicals. tandfonline.com

Boiling point and melting point: Predicting these physical properties based on molecular descriptors.

Solubility: Modeling the solubility in different solvents.

The development of a QSPR model involves several steps:

Data Set Collection: Gathering a series of related molecules with known experimental property values.

Descriptor Calculation: Computing a large number of molecular descriptors (e.g., topological, electronic, quantum-chemical) for each molecule.

Model Building: Using statistical methods to select the most relevant descriptors and build a predictive model.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For phenolic antioxidants, QSPR studies have indicated that the presence of substituents with a positive mesomeric effect can increase the electron density on the phenolic oxygen, facilitating interaction with free radicals. tandfonline.com

Studies on Non-Linear Optical (NLO) Properties (insights from 2-hydroxy-5-methylbenzaldehyde)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. Computational chemistry plays a key role in the design and prediction of NLO properties of new materials.

While specific NLO studies on this compound are scarce, research on structurally similar molecules can provide valuable insights. The NLO response of organic molecules is often related to the presence of an electron donor-acceptor system connected by a π-conjugated bridge, which facilitates intramolecular charge transfer.

For instance, theoretical studies on Schiff bases derived from substituted hydroxybenzaldehydes have been performed to evaluate their NLO properties. A study on 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine involved ab initio calculations of the electric dipole moments (μ) and the first hyperpolarizabilities (β), which is a measure of the second-order NLO response. ankara.edu.tr The results revealed that this compound possesses relatively good NLO properties. ankara.edu.tr

The molecule 2-hydroxy-5-methylbenzaldehyde, an isomer of the title compound, also possesses the fundamental donor (hydroxyl) and acceptor (aldehyde) groups on a benzene (B151609) ring, suggesting potential for NLO activity. The key to enhancing NLO properties often lies in optimizing the electronic communication between these groups. Computational studies on such molecules typically involve calculating the hyperpolarizabilities using quantum mechanical methods to screen for promising candidates for experimental synthesis and characterization.

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Relates to the overall polarity of the molecule. |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. |

| Second Hyperpolarizability | γ | Quantifies the third-order NLO response. |

In Vitro Molecular Biological Mechanisms and Interactions of 2 Hydroxy 4 Methoxy 6 Methylbenzaldehyde and Analogs

Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and toxicology. Based on studies of analogous compounds, 2-Hydroxy-4-methoxy-6-methylbenzaldehyde is likely to engage in significant interactions with proteins, particularly enzymes, modulating their function through various inhibitory mechanisms.

Research has identified 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) as a principal and potent tyrosinase inhibitor. wikipedia.org Tyrosinase is a key copper-containing enzyme that catalyzes the initial steps of melanin (B1238610) biosynthesis. The inhibitory action of HMB against mushroom tyrosinase has been characterized, showing it inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) with a 50% inhibitory dose (ID50) of 0.03 mM. wikipedia.org

Kinetic analysis using a Lineweaver-Burk plot revealed that HMB functions as a mixed-type inhibitor. wikipedia.orgnih.gov This indicates that it does not simply compete with the substrate for the active site but can bind to both the free enzyme and the enzyme-substrate complex, thereby affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax). The proposed mechanism for benzaldehyde-type inhibitors involves the formation of a Schiff base with a primary amino group within the enzyme's active site, contributing to the inhibitory effect. nih.gov Given the structural similarities, this compound is hypothesized to exhibit a comparable mode of tyrosinase inhibition.

Table 1: Tyrosinase Inhibition by 2-hydroxy-4-methoxybenzaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Target Enzyme | Mushroom Tyrosinase (EC 1.14.18.1) | wikipedia.org |

| Substrate | L-3,4-dihydroxyphenylalanine (L-DOPA) | wikipedia.org |

| ID50 | 0.03 mM (4.3 µg/ml) | wikipedia.orgnih.gov |

| Inhibition Type | Mixed-Type | wikipedia.orgnih.gov |

| Proposed Mechanism | Schiff base formation with enzyme's amino group | nih.gov |

Currently, there is a lack of specific research in the public domain detailing the binding of this compound or its analog, 2-hydroxy-4-methoxybenzaldehyde, to specific cellular or nuclear receptors. While computational docking studies have been performed on various benzaldehyde (B42025) derivatives to predict their binding affinity to different proteins, experimental data on receptor activation or inhibition by this specific compound is not available. This represents a significant gap in the understanding of its molecular pharmacology and an area requiring future investigation.

Investigation of Biological Pathway Perturbations in Model Systems

Beyond direct enzyme modulation, the biological activity of this compound can be inferred from the demonstrated ability of its analog to perturb complex biological pathways in microbial systems, including those related to virulence, biofilm formation, and cellular integrity.

Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that 2-hydroxy-4-methoxybenzaldehyde (HMB) possesses significant anti-virulence properties at sub-inhibitory concentrations. researchgate.net Rather than killing the bacteria, HMB attenuates its pathogenic capabilities by inhibiting the production of various virulence factors, including staphyloxanthin (the golden pigment that protects S. aureus from oxidative stress), lipase, nuclease, and hemolysin. researchgate.net

Transcriptomic analysis has provided insight into the molecular mechanism, revealing that HMB targets and downregulates the expression of key virulence regulatory genes, specifically sigB and saeS. researchgate.net These genes are part of complex regulatory networks that control the expression of a wide array of virulence factors in S. aureus. By suppressing these master regulators, HMB effectively disarms the pathogen. This targeted modulation of genetic pathways suggests a sophisticated interaction with the bacterial regulatory machinery, a mechanism that could potentially be shared by this compound.

Table 2: Effect of 2-hydroxy-4-methoxybenzaldehyde on S. aureus Virulence

| Target | Effect | Molecular Mechanism | Reference |

|---|---|---|---|

| Staphyloxanthin | Inhibition | Downregulation of regulatory genes | researchgate.net |

| Lipase | Inhibition | Downregulation of regulatory genes | researchgate.net |

| Nuclease | Inhibition | Downregulation of regulatory genes | researchgate.net |

| Hemolysin | Inhibition | Downregulation of regulatory genes | researchgate.net |

| sigB gene | Downregulation | Direct or indirect transcriptional repression | researchgate.net |

| saeS gene | Downregulation | Direct or indirect transcriptional repression | researchgate.net |

Proteus mirabilis, a key pathogen in catheter-associated urinary tract infections (CAUTIs), relies on crystalline biofilm formation for its pathogenicity. mdpi.comnih.gov Research demonstrates that 2-hydroxy-4-methoxybenzaldehyde (HMB) effectively inhibits this process in a concentration-dependent manner. mdpi.com The mechanism involves the suppression of multiple virulence factors crucial for biofilm development. HMB has been shown to inhibit the production of urease (which leads to crystal formation), hemolysin, and siderophores, and also to suppress the flagella-mediated swimming and swarming motilities that are essential for colonization. nih.govmdpi.com

Gene expression analysis corroborates these findings, showing that HMB significantly impairs the expression of virulence-related genes such as flhD (flagellar synthesis master regulator), ureR (urease gene regulator), and hpmA/hpmB (hemolysin-related genes). nih.gov By disrupting the genetic pathways that control these key pathogenic traits, HMB effectively modulates and reduces biofilm formation. nih.govmdpi.com This multi-targeted approach at the genetic level is a plausible mechanism of action for the structurally related this compound.

A fundamental mechanism of antimicrobial action for 2-hydroxy-4-methoxybenzaldehyde appears to be the disruption of cell membrane integrity. nmppdb.com.ngnih.gov In studies involving the fungus Fusarium graminearum, HMB treatment led to a significant, concentration-dependent increase in cell membrane permeability, as demonstrated by increased uptake of propidium (B1200493) iodide (PI), a fluorescent dye that only enters cells with compromised membranes. nmppdb.com.ng The hydrophobic nature of HMB is thought to facilitate its interaction with and disruption of the lipid bilayer. nmppdb.com.ng Furthermore, HMB was found to significantly reduce the ergosterol (B1671047) content in the fungal membrane, a key sterol that maintains membrane fluidity and stability. pharmafeatures.com

Similar effects have been observed in bacteria. In S. aureus, treatment with HMB resulted in an increased release of intracellular proteins and nucleic acids, a clear indicator of membrane damage. nih.gov Scanning electron microscopy (SEM) analysis confirmed structural damage to the bacterial cell membrane. nih.gov This consistent finding across different microbial species points to cell membrane disruption as a primary mode of action, which is likely applicable to this compound.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-4-methoxybenzaldehyde |

| L-3,4-dihydroxyphenylalanine |

| Ergosterol |

Chemoecological Interaction Mechanisms (e.g., molecular basis of repellent or attractant effects, drawing insights from related compounds)

The chemoecological roles of this compound and its analogs, primarily found in lichens, are multifaceted, involving complex interactions with other organisms in their environment. These interactions are largely mediated by the release of these secondary metabolites, which can act as repellents, attractants, or allelopathic agents. While direct molecular studies on this compound are limited, insights into its mechanisms can be drawn from the well-documented activities of structurally similar phenolic compounds and other lichen secondary metabolites.

Repellent and Attractant Effects: Molecular Basis

The repellent or attractant properties of volatile organic compounds like this compound are primarily mediated through the olfactory systems of insects and other arthropods. These systems rely on specialized receptors to detect chemical cues in the environment. The interaction between a specific compound and these receptors triggers a signaling cascade that ultimately leads to a behavioral response, such as avoidance (repulsion) or attraction.

The molecular basis for these interactions involves the binding of the aldehyde to specific olfactory receptors (ORs) or ionotropic receptors (IRs) located on the dendrites of olfactory sensory neurons in insects. nih.gov The structural characteristics of this compound, including the presence of a hydroxyl group, a methoxy (B1213986) group, and an aldehyde functional group on a benzene (B151609) ring, are crucial for its interaction with these receptors. The specific arrangement of these functional groups determines the binding affinity and specificity to the receptor proteins.

For instance, studies on other phenolic aldehydes have shown that the presence and position of hydroxyl and methoxy groups on the benzene ring play a significant role in their repellent activity against insects like ticks. nih.gov It is hypothesized that these functional groups interact with specific amino acid residues within the binding pocket of the olfactory receptors through hydrogen bonding and other non-covalent interactions. This interaction induces a conformational change in the receptor protein, leading to the opening of an ion channel and the generation of an electrical signal that is transmitted to the insect's brain.

The combinatorial coding of odor information in the insect brain, where different receptors recognize different molecular features, allows for the discrimination of a vast array of chemical compounds. Therefore, the specific chemoecological effect of this compound on a particular insect species will depend on the repertoire of olfactory receptors that the insect expresses and their affinity for this compound.

Table 1: Potential Molecular Interactions in Repellent/Attractant Effects

| Interacting Molecule | Organism | Potential Molecular Target | Postulated Interaction Mechanism | Outcome |

| This compound | Insect | Olfactory Receptors (ORs) | Binding to specific ORs on antennal neurons, triggering a neural signal. | Repellency or Attraction |

| Analogs (e.g., Atranorin) | Insect | Olfactory Receptors (ORs), Ionotropic Receptors (IRs) | Interaction with chemosensory receptors, leading to avoidance behavior. | Repellency |

| Related Phenolic Aldehydes | Various Herbivores | Gustatory Receptors | Binding to taste receptors, leading to feeding deterrence. | Antifeedant Activity |

Allelopathic Interactions: Molecular Mechanisms

Lichen secondary metabolites are well-known for their allelopathic properties, which involve the inhibition of the growth and development of neighboring plants and microorganisms. researchgate.netmdpi.comtandfonline.com This provides the lichen with a competitive advantage for resources such as light, water, and nutrients. The phenolic nature of this compound suggests its potential involvement in such interactions.

The molecular mechanisms underlying the allelopathic effects of lichen phenolics are diverse and can include:

Disruption of Cell Membranes: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of cell membranes, altering their fluidity and permeability. This can lead to leakage of cellular contents and disruption of essential cellular processes.

Inhibition of Photosynthesis: Some lichen compounds have been shown to interfere with the photosynthetic apparatus of plants and algae. They can inhibit electron transport in photosystems I and II, thereby reducing the efficiency of photosynthesis and limiting the growth of competing photosynthetic organisms.

Generation of Reactive Oxygen Species (ROS): Certain phenolic compounds can induce oxidative stress in target organisms by promoting the formation of ROS. These highly reactive molecules can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

Enzyme Inhibition: Phenolic compounds can act as enzyme inhibitors by binding to the active sites of essential enzymes, thereby disrupting metabolic pathways. For example, they can inhibit enzymes involved in germination and seedling growth.

While the specific molecular targets of this compound in allelopathic interactions have not been elucidated, its structural similarity to other bioactive phenolics strongly suggests its capacity to act through one or more of these mechanisms.

Table 2: Postulated Allelopathic Mechanisms of this compound and Analogs

| Mechanism | Target Organism | Potential Molecular Effect | Consequence |

| Membrane Disruption | Competing Plants, Microbes | Increased membrane permeability, loss of ion gradients. | Inhibition of growth, cell death. |

| Photosynthesis Inhibition | Competing Plants, Algae | Interference with electron transport chain in chloroplasts. | Reduced photosynthetic efficiency, stunted growth. |

| Oxidative Stress Induction | Competing Organisms | Generation of reactive oxygen species (ROS). | Damage to cellular macromolecules, apoptosis. |

| Enzyme Inhibition | Competing Plants | Binding to active sites of key metabolic enzymes. | Disruption of germination and growth processes. |

Strategic Applications of 2 Hydroxy 4 Methoxy 6 Methylbenzaldehyde in Advanced Organic Synthesis

A Versatile Precursor for Diverse Organic Molecules

The specific arrangement of functional groups in 2-Hydroxy-4-methoxy-6-methylbenzaldehyde makes it an ideal starting material for synthesizing a variety of complex structures. The interplay between the hydroxyl, methoxy (B1213986), and aldehyde moieties allows for controlled and selective reactions, leading to the formation of diverse molecular architectures.

Synthesis of Complex Heterocyclic Compounds

The structure of this compound is particularly well-suited for the synthesis of various oxygen-containing heterocyclic compounds, such as coumarins, chromones, and benzofurans. These scaffolds are prevalent in many biologically active natural products and pharmaceutical agents.

Coumarins: The Pechmann condensation is a classic method for synthesizing coumarins, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. While direct examples utilizing this compound are not extensively documented in readily available literature, its phenolic hydroxyl group makes it a potential candidate for this reaction, which would lead to the formation of a dimethyl-methoxy-substituted coumarin ring system.

Chromones: The synthesis of chromones often involves the reaction of an o-hydroxyaryl ketone. One common route is the Vilsmeier-Haack reaction on an o-hydroxyacetophenone, which yields a 3-formylchromone. Although this does not directly start from the aldehyde, the structural motif of this compound is closely related to the necessary precursors, suggesting its potential utility in multi-step syntheses of complex chromone derivatives.

Benzofurans: Benzofurans can be synthesized through various routes, often starting from salicylaldehydes or o-hydroxyacetophenones. These methods highlight the potential of ortho-hydroxy benzaldehydes like atranal to serve as foundational precursors for building the benzofuran core, which is a key component in many natural and synthetic compounds with significant biological activities.

Construction of Natural Product Analogs and Derivatives (e.g., chalcones)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known for their wide range of biological activities. They are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde and an acetophenone.

The aldehyde functionality of this compound makes it a prime candidate for the Claisen-Schmidt condensation. By reacting it with various substituted acetophenones, a library of novel chalcone derivatives can be generated. The substituents on both the benzaldehyde (B42025) and acetophenone rings play a crucial role in determining the biological activity of the resulting chalcone. For example, reacting this compound with a substituted acetophenone would yield a chalcone with a specific substitution pattern that could be screened for potential anticancer, anti-inflammatory, or antimicrobial properties.

| Reactant A | Reactant B | Product Class | Potential Biological Activity |

| This compound | Substituted Acetophenone | Chalcone | Anticancer, Anti-inflammatory, Antimicrobial |

| This compound | β-ketoester | Coumarin | Anticoagulant, Antibiotic |

Utilization in Ligand Design for Coordination Chemistry and Metal Complex Formation

The presence of hydroxyl and aldehyde groups in an ortho position allows this compound to be an excellent precursor for Schiff base ligands. These ligands are synthesized through the condensation reaction of the aldehyde with a primary amine. The resulting Schiff base, containing an imine (-C=N-) group, along with the phenolic oxygen, can effectively chelate to metal ions.

Schiff bases derived from salicylaldehydes are well-known for their ability to form stable complexes with a variety of transition metals. For instance, a Schiff base can be formed by reacting this compound with an amine like ethylenediamine. This tetradentate ligand can then coordinate with metal ions such as copper(II), nickel(II), or cobalt(II) to form stable, often square planar or octahedral, complexes.

The electronic properties of the resulting metal complex can be fine-tuned by altering the substituents on the Schiff base ligand. The methoxy and methyl groups on the atranal-derived part of the ligand influence the electron density on the coordinating atoms, which in turn affects the stability and reactivity of the metal complex. These complexes have potential applications in catalysis, materials science, and as models for biological systems.

A study on the related 2-hydroxy-4-methoxybenzaldehyde (B30951) demonstrated the formation of various copper(II) complexes with a Schiff base derived from it. The coordination of the phenolic oxygen and the azomethine nitrogen to the copper ion was confirmed by shifts in their respective infrared spectroscopy bands. This serves as a strong model for the expected behavior of Schiff bases derived from this compound.

| Ligand Precursor | Amine | Resulting Ligand Type | Metal Ion Example | Potential Application |

| This compound | Ethylenediamine | Tetradentate Schiff Base | Cu(II), Ni(II) | Catalysis, Material Science |

| This compound | Substituted Aniline | Bidentate Schiff Base | Co(II), Zn(II) | Bioinorganic Models |

Exploitation in Materials Science for the Development of Functional Molecules

The reactivity and structural features of this compound also lend themselves to the development of functional materials. Its ability to participate in polymerization reactions and to form the basis of fluorescent molecules opens up avenues for creating new materials with tailored properties.

For instance, the phenolic hydroxyl group and the aromatic ring can be incorporated into polymer backbones, such as polyesters or polyethers, to impart specific thermal or optical properties. Furthermore, Schiff bases derived from this aldehyde can be used to create coordination polymers or metal-organic frameworks (MOFs). In these materials, the Schiff base acts as a linker connecting metal centers, resulting in extended one-, two-, or three-dimensional networks. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the structure of the organic linker and the coordination geometry of the metal ion.

Additionally, the extended π-systems present in derivatives like chalcones and Schiff bases can give rise to fluorescence. This property can be exploited to develop fluorescent sensors. By designing a molecule that selectively binds to a specific analyte (e.g., a metal ion or a biomolecule), and where this binding event causes a change in the fluorescence signal, a sensor can be created. The substituents on the this compound core can be modified to tune the wavelength of absorption and emission, as well as the sensitivity and selectivity of the sensor.

Q & A

Q. What are the recommended safety protocols for handling 2-Hydroxy-4-methoxy-6-methylbenzaldehyde in laboratory settings?

Methodological Answer:

- Storage: Keep containers tightly sealed at ambient temperature, avoiding exposure to incompatible substances (e.g., oxidizing agents) .

- Personal Protective Equipment (PPE): Use nitrile gloves (tested for permeability), tightly sealed goggles, and flame-retardant lab coats. Respiratory protection (e.g., NIOSH-approved masks) is required for prolonged exposure .

- Ventilation: Conduct experiments in well-ventilated areas or fume hoods to minimize inhalation risks .

- Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose of via institutional hazardous waste protocols .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Methodological Answer:

- Key Route: Functionalization of a substituted benzene ring via formylation or demethylation. For example:

- Formylation: React 2-methoxy-4-methylphenol with paraformaldehyde in tetrahydrofuran (THF) under reflux, catalyzed by MgCl₂ and triethylamine .

- Demethylation: Use selective demethylation agents (e.g., BBr₃) on methoxy precursors to introduce hydroxyl groups .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How can researchers ensure accurate structural characterization of this compound?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Analyze - and -NMR spectra for characteristic peaks (e.g., aldehyde proton at ~10 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- IR: Identify carbonyl (C=O) stretch at ~1680 cm⁻¹ and hydroxyl (O–H) stretch at ~3200 cm⁻¹ .

- Mass Spectrometry: Confirm molecular ion peak (m/z ≈ 180) and fragmentation patterns .

- Cross-Validation: Compare data with PubChem or CAS spectral libraries .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

- Data Triangulation: Replicate experiments under standardized conditions (e.g., pH, temperature, solvent systems) to isolate variables .

- Control Experiments: Include positive/negative controls (e.g., known antioxidants or antifungal agents) to validate assay reliability .

- Meta-Analysis: Statistically evaluate datasets from multiple studies to identify outliers or confounding factors (e.g., impurity interference) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Reaction Optimization:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance formylation efficiency .

- Temperature Control: Maintain reflux conditions (60–80°C) to balance reaction rate and side-product formation .

- Workup Adjustments: Use aqueous extraction (NaHCO₃) to remove unreacted reagents and improve purity .

- In-Line Monitoring: Employ TLC or HPLC to track reaction progress and terminate at peak yield .

Q. What advanced analytical techniques detect trace impurities in synthesized samples?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify impurities <0.1% .

- Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile byproducts (e.g., methyl esters) via electron ionization .

- Elemental Analysis: Verify stoichiometric ratios (C, H, O) to assess purity deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.